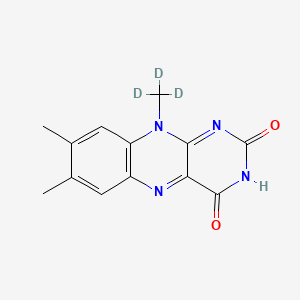
Lumiflavin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lumiflavin-d3 is a deuterated derivative of lumiflavin, a compound belonging to the class of organic compounds known as flavins. Flavins are characterized by a three-ring isoalloxazine moiety and are known for their role in various biological redox reactions. This compound is specifically used in scientific research due to its stable isotopic labeling, which aids in the study of metabolic pathways and enzyme mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lumiflavin-d3 typically involves the deuteration of lumiflavin. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is often carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions: Lumiflavin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lumichrome-d3.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Lumichrome-d3
Reduction: Dihydrothis compound
Substitution: Various substituted this compound derivatives
Aplicaciones Científicas De Investigación
Lumiflavin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotopic tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding enzyme mechanisms and protein interactions.
Medicine: Used in pharmacokinetic studies to track the metabolism of drugs.
Industry: Employed in the development of new catalytic processes and materials.
Mecanismo De Acción
The mechanism of action of Lumiflavin-d3 involves its role as a cofactor in various enzymatic reactions. It participates in redox reactions by accepting and donating electrons. The molecular targets include enzymes such as oxidoreductases, which facilitate the transfer of electrons. The pathways involved include the electron transport chain and various metabolic pathways where flavins play a crucial role.
Comparación Con Compuestos Similares
- Flavin Mononucleotide (FMN)
- Flavin Adenine Dinucleotide (FAD)
- Riboflavin
Comparison: Lumiflavin-d3 is unique due to its deuterated nature, which provides stability and allows for precise tracking in metabolic studies. Unlike FMN and FAD, which are more complex and involved in a broader range of biological processes, this compound is primarily used for research purposes due to its isotopic labeling. Riboflavin, while similar in structure, lacks the deuterium labeling that makes this compound valuable in specific scientific applications.
Propiedades
Fórmula molecular |
C13H12N4O2 |
|---|---|
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
7,8-dimethyl-10-(trideuteriomethyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O2/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(19)15-11/h4-5H,1-3H3,(H,16,18,19)/i3D3 |
Clave InChI |
KPDQZGKJTJRBGU-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)

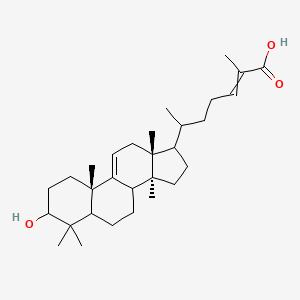
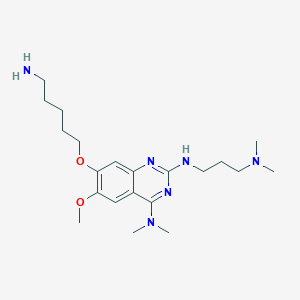

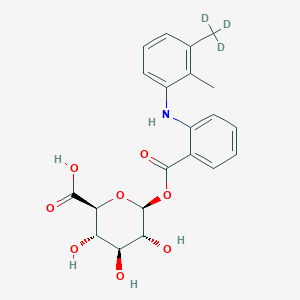
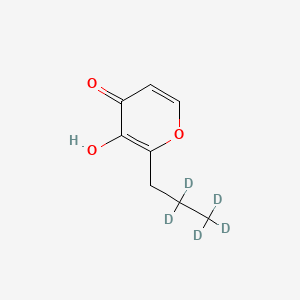
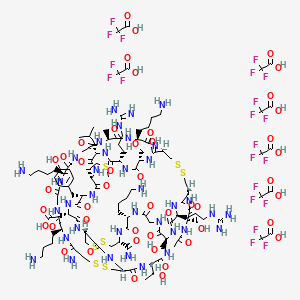
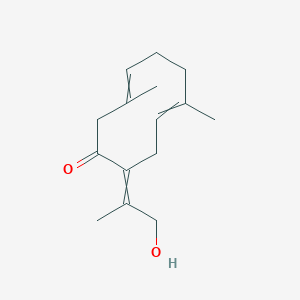

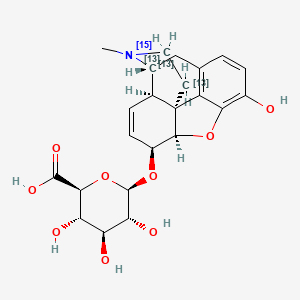

![(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
